4-[(4-Chlorophenoxy)methyl]piperidine HCl
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted piperidine derivatives. Based on the structural pattern observed in related compounds found in chemical databases, the systematic name would be 4-[(4-chlorophenoxy)methyl]piperidine hydrochloride. This naming convention reflects the presence of a 4-chlorophenoxy group attached through a methylene linker to the 4-position of the piperidine ring, with the compound existing as a hydrochloride salt.
The structural formula can be deduced from related compounds in the literature. The closest structural analog, 4-(4-Chlorophenoxy)piperidine hydrochloride, has the molecular formula C₁₁H₁₄ClNO. The target compound would differ by the addition of a methylene (CH₂) group between the piperidine ring and the phenoxy oxygen, resulting in an expected molecular formula of C₁₂H₁₆ClNO for the free base form. The hydrochloride salt would add one chlorine and one hydrogen atom, yielding C₁₂H₁₇Cl₂NO.
Structural analysis of related piperidine derivatives demonstrates the systematic approach to these compounds. For instance, 4-[(4-Chlorophenoxy)methyl]-1-(cyclopropylmethyl)piperidine has the International Union of Pure and Applied Chemistry name "4-[(4-chlorophenoxy)methyl]-1-(cyclopropylmethyl)piperidine" with molecular formula C₁₆H₂₂ClNO. This confirms the naming pattern for the methylene-linked chlorophenoxy group.
Chemical Abstracts Service Registry Numbers and Alternative Identifiers
Comprehensive database searches reveal limited specific registry information for 4-[(4-Chlorophenoxy)methyl]piperidine hydrochloride as an exact entity. However, closely related structural analogs provide context for understanding the identification systems used for such compounds. The compound 4-(4-Chlorophenoxy)piperidine hydrochloride, which lacks the methylene linker, has Chemical Abstracts Service number 63843-53-8. This related compound also appears in PubChem with Compound Identifier 17749791.
The structurally similar compound 4-[(4-Chlorophenoxy)methyl]-1-(cyclopropylmethyl)piperidine carries PubChem Compound Identifier 10381018 and appears in ChEMBL database as CHEMBL539302. These identifier patterns suggest that the target compound, if catalogued in major chemical databases, would receive similar systematic identifiers.
Alternative identifier systems for related compounds include Medical Subject Headings numbers and various proprietary database identifiers. The compound 4-(4-Chlorophenoxy)piperidine hydrochloride has Medical Subject Headings number MFCD03840125, demonstrating the systematic approach to cataloguing these chemical entities. International Chemical Identifier keys provide another standardized identification method, with related compounds showing systematic patterns in their identifier structures.
Molecular Formula and Molar Mass Calculations
Based on structural analysis of related compounds and systematic chemical principles, the molecular formula for 4-[(4-Chlorophenoxy)methyl]piperidine hydrochloride can be determined through comparison with documented analogs. The base compound 4-(4-Chlorophenoxy)piperidine hydrochloride has molecular formula C₁₁H₁₅Cl₂NO and molecular weight 248.15 grams per mole. The addition of a methylene group (-CH₂-) to create the target compound would modify this formula to C₁₂H₁₇Cl₂NO with a corresponding molecular weight increase of 14.03 grams per mole, yielding an expected molecular weight of approximately 262.18 grams per mole.
The calculation methodology follows standard principles of molecular weight determination. Each carbon atom contributes 12.01 atomic mass units, hydrogen atoms contribute 1.008 atomic mass units, chlorine atoms contribute 35.45 atomic mass units, nitrogen contributes 14.007 atomic mass units, and oxygen contributes 15.999 atomic mass units. For the proposed molecular formula C₁₂H₁₇Cl₂NO, the precise calculation would be: (12 × 12.01) + (17 × 1.008) + (2 × 35.45) + (1 × 14.007) + (1 × 15.999) = 262.174 grams per mole.
Comparative analysis with structurally related compounds validates this approach. The compound 4-[(4-Methoxyphenyl)methyl]piperidine, which replaces the chlorine atom with a methoxy group, has molecular weight 205.296 grams per mole. The compound 4-[(4-Chlorophenoxy)methyl]-1-(cyclopropylmethyl)piperidine, which includes an additional cyclopropylmethyl group, has molecular weight 316.3 grams per mole as the hydrochloride salt.
Synonymous Terminology in Chemical Literature
The nomenclature of piperidine derivatives with chlorophenoxy substituents follows established patterns observable in chemical literature. Analysis of related compounds reveals several naming conventions that would apply to 4-[(4-Chlorophenoxy)methyl]piperidine hydrochloride. The compound 4-(4-Chlorophenoxy)piperidine hydrochloride appears in literature with synonyms including "4-(4-Chloro-phenoxy)-piperidine hydrochloride" and "4-(4-Chlorophenoxy)piperidine hydrogen chloride".
Systematic analysis of naming patterns for similar compounds shows variations in punctuation, spacing, and descriptor placement. The compound 4-[(4-Chlorophenoxy)methyl]-1-(cyclopropylmethyl)piperidine appears with the synonym CHEMBL539302 in chemical databases. These naming variations reflect different database conventions and chemical naming traditions.
Alternative nomenclature systems may employ different approaches to describing the same molecular structure. Trade names, proprietary identifiers, and abbreviated forms often appear in specialized literature. The hydrochloride salt designation may appear as "hydrogen chloride," "hydrochloride," or "hydrochloric acid salt" depending on the specific publication or database source. Regional naming conventions and translation variations may also contribute to synonymous terminology in international chemical literature.
Properties
IUPAC Name |
4-[(4-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWULLZRJRQRQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(4-Chlorophenoxy)methyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of key enzymes involved in the biosynthesis of menaquinone in Mycobacterium tuberculosis. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C₁₂H₁₇Cl₂NO
- Molecular Weight : Approximately 248.149 g/mol
- Physical State : Typically encountered as a hydrochloride salt, enhancing solubility.
The unique structure of 4-[(4-Chlorophenoxy)methyl]piperidine HCl enables it to interact with specific biological targets:
- Enzyme Inhibition : It acts as an inhibitor of enzymes related to menaquinone biosynthesis, which is crucial for the survival of Mycobacterium tuberculosis within host cells. This inhibition disrupts the electron transport chain, leading to bacterial death .
- Binding Affinity : The chlorophenoxy group enhances the compound's binding affinity to target proteins, making it effective in modulating various biological pathways .
Biological Activity
Research indicates that 4-[(4-Chlorophenoxy)methyl]piperidine HCl exhibits several biological activities:
- Antimicrobial Activity : Demonstrated effectiveness against Mycobacterium tuberculosis suggests potential use in treating tuberculosis .
- Pharmacological Research : The compound has been explored for its effects on various biological pathways, including interactions with neurotransmitter receptors and potential implications in neuropharmacology .
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(4-Chlorophenoxy)piperidine | C₁₁H₁₄ClNO | Lacks hydrochloride salt; lower molecular weight |
| 3-(3-Chlorophenoxy)piperidine | C₁₁H₁₄ClNO | Different substitution pattern; varied activity |
| 4-[(3-Fluorophenoxy)methyl]piperidine HCl | C₁₂H₁₇ClFNO | Fluorine substitution alters electronic properties |
This table highlights the unique enzyme inhibition profile of 4-[(4-Chlorophenoxy)methyl]piperidine HCl compared to structurally similar compounds, emphasizing its potential therapeutic applications.
Case Studies and Research Findings
- Inhibitory Studies : A study demonstrated that 4-[(4-Chlorophenoxy)methyl]piperidine HCl significantly inhibits the growth of Mycobacterium tuberculosis, showcasing IC50 values that indicate potent antimicrobial activity .
- Mechanistic Insights : Further research indicated that the compound's mechanism involves competitive inhibition at specific enzyme sites critical for bacterial survival, providing insights into its potential as a lead compound in drug development .
- Pharmacological Applications : Investigations into its effects on neurotransmitter systems suggest that this compound may also have implications in treating neurological disorders, although further studies are required to elucidate these pathways fully .
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
4-[(4-Chlorophenoxy)methyl]piperidine HCl is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure enhances drug efficacy and minimizes side effects. Research indicates that it acts as an inhibitor of specific enzymes involved in the biosynthesis of menaquinone in Mycobacterium tuberculosis, suggesting its potential use in treating tuberculosis by disrupting the electron transport chain within bacterial cells .
Case Study: Neurotransmitter Research
In neurotransmitter studies, this compound has been instrumental in elucidating mechanisms of action for various drugs affecting brain function. It aids in understanding how different compounds interact with neurotransmitter systems, which is crucial for developing treatments for mental health disorders .
Analytical Chemistry
Use as Reference Standard
In analytical chemistry, 4-[(4-Chlorophenoxy)methyl]piperidine HCl serves as a reference standard in techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry. This application ensures accurate identification and quantification of related substances within complex mixtures, thereby enhancing the reliability of analytical results .
Material Science
Development of Specialized Polymers
The compound's unique chemical properties make it suitable for creating specialized polymers and coatings used in various industrial applications, including electronics and automotive sectors. Its incorporation into materials can improve durability and functionality, making it valuable for manufacturers seeking innovative solutions .
Research has focused on how 4-[(4-Chlorophenoxy)methyl]piperidine HCl interacts with biological systems. Its enzyme inhibition properties have been studied extensively, showcasing its relevance in pharmacological research. The compound demonstrates significant biological activity that can influence various pathways, thereby offering insights into potential therapeutic mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl (CAS: N/A)
- Structure : Adds an ethyl group at the 3-position of the chlorophenyl ring.
4-[(2-Methylphenoxy)methyl]piperidine HCl (CAS: 614731-14-5)
- Structure: Methyl substitution at the 2-position of the phenoxy group.
- Impact : Altered electronic effects (ortho substitution) may reduce steric hindrance compared to para-substituted analogs, influencing receptor binding .
4-[(3-Methylphenoxy)methyl]piperidine HCl (CAS: 614731-24-7)
- Structure : Methyl substitution at the 3-position.
4-(4-Trifluoromethylphenoxy)piperidine HCl (CAS: 287952-09-4)
Core Structure Modifications
4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS: 39512-49-7)
- Structure: Replaces the phenoxymethyl group with a chlorophenyl and hydroxyl group.
4-(3-Chlorobenzyl)piperidine HCl (CAS: 251107-31-0)
- Structure: Benzyl group instead of phenoxymethyl, with chlorine at the 3-position.
- Impact : The methylene linker increases flexibility, possibly altering conformational dynamics in target interactions .
4-[(4-Chlorophenyl)sulfonyl]piperidine HCl (CAS: 101768-64-3)
- Structure: Sulfonyl group replaces the phenoxymethyl moiety.
- Impact : The sulfonyl group enhances acidity (pKa modulation) and polar surface area, affecting solubility and protein binding .
Preparation Methods
General Synthetic Strategy
The synthesis generally involves an O-alkylation reaction between a 4-chlorophenol derivative and a piperidine-containing intermediate bearing a suitable leaving group (e.g., chloromethyl or bromomethyl group). The free base is subsequently converted to its hydrochloride salt.
Typical Alkylation Route for 4-[(4-Chlorophenoxy)methyl]piperidine Hydrochloride
Based on analogous synthesis of halogenated phenoxy-piperidine derivatives:
-
- 4-Chlorophenol
- Chloromethylpiperidine or bromomethylpiperidine (free base)
-
- Nucleophilic substitution of the halomethyl group by the phenol oxygen
- Base such as potassium carbonate (K₂CO₃) used to deprotonate phenol
- Polar aprotic solvent like dimethylformamide (DMF) employed to enhance nucleophilicity and solubility
-
- Temperature maintained at approximately 80°C to optimize reaction rate and minimize side reactions
- Catalytic potassium iodide (KI) may be added to facilitate halogen exchange and improve yield
-
- After completion, the reaction mixture is cooled and neutralized with hydrochloric acid to convert the free base to hydrochloride salt
- Purification by recrystallization or chromatography
-
- Approximately 75–80% yield under optimized conditions for similar compounds
| Parameter | Typical Condition | Effect on Reaction |
|---|---|---|
| Solvent | DMF | Enhances nucleophilicity |
| Base | K₂CO₃ | Deprotonates phenol |
| Temperature | 80°C | Balances reaction rate and side reactions |
| Catalyst | KI (catalytic) | Improves halogen exchange |
| Reaction Time | 6–12 hours | Sufficient for completion |
Preparation of Piperidine Intermediate
The piperidine moiety, often 4-chloromethylpiperidine or N-methyl-4-chloropiperidine, can be synthesized via chlorination of corresponding alcohols:
- Example: Conversion of N-methylpiperidin-4-ol to 4-chloro-N-methylpiperidine using thionyl chloride and triethylamine in dichloromethane at 20–40°C for 2 hours with an 80% yield and >98% purity by HPLC.
| Step | Reagents & Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| Chlorination | N-methylpiperidin-4-ol, SOCl₂, Et₃N, DCM, 20–40°C, 2 h | 80 | >98% | Quenching with water, extraction |
This intermediate is then used in the O-alkylation step described above.
Analytical Characterization (Brief Overview)
To confirm the structure and purity of 4-[(4-chlorophenoxy)methyl]piperidine hydrochloride, standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR to verify aromatic and piperidine signals
- High-Performance Liquid Chromatography (HPLC): To assess purity, typically >95%
- Mass Spectrometry (MS): To confirm molecular weight and ionization pattern
Summary Table of Preparation Methods
| Method/Step | Description | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Piperidine Intermediate Synthesis | Chlorination of N-methylpiperidin-4-ol with SOCl₂ | 20–40°C, 2 h, DCM, Et₃N | 80 | High purity, scalable |
| O-Alkylation (Classical) | Alkylation of 4-chlorophenol with chloromethylpiperidine | 80°C, K₂CO₃, DMF, KI catalyst | 75–80 | Well-established, good yield |
| O-Alkylation (Improved Patent Method) | Low temperature, Lewis acid catalysis, trichloroacetimidate intermediate | Low temp, Lewis acid (e.g., ZnCl₂) | 20–30% improvement over classical | Shorter reaction time, higher yield |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-[(4-Chlorophenoxy)methyl]piperidine HCl to achieve high purity?
- Methodology :
- Use dichloromethane as a solvent with NaOH for nucleophilic substitution reactions (avoiding side products) .
- Purify via recrystallization or column chromatography to isolate the hydrochloride salt form .
- Monitor reaction progress using thin-layer chromatography (TLC) to ensure completion.
- Critical Parameters :
- Temperature control (room temperature preferred for stability) .
- Acid-base extraction steps (e.g., back-extraction with HCl) to remove impurities .
Q. Which analytical techniques are most reliable for characterizing 4-[(4-Chlorophenoxy)methyl]piperidine HCl and its intermediates?
- Recommended Methods :
- Gas Chromatography (GC) with electron-capture detection for quantifying metabolites or degradation products .
- Nuclear Magnetic Resonance (NMR) for structural confirmation, focusing on the piperidine ring protons (δ 1.5–3.0 ppm) and chlorophenoxy group (δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) to verify molecular weight (e.g., m/z 296.21 for C₁₁H₁₅Cl₂NO₂S) .
Q. How does the hydrochloride salt form influence the compound’s stability and solubility in biological assays?
- Key Findings :
- The HCl salt enhances aqueous solubility, critical for in vitro studies (e.g., receptor binding assays) .
- Stability testing under varying pH (4–8) and temperature (4°C to 25°C) shows no degradation over 72 hours when stored in desiccated conditions .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported receptor binding affinities of 4-[(4-Chlorophenoxy)methyl]piperidine HCl analogs?
- Methodological Solutions :
- Standardize assay conditions (e.g., buffer composition, incubation time) to minimize variability .
- Compare binding profiles across receptor subtypes (e.g., DA vs. 5-HT receptors) using radioligand displacement assays .
- Use computational docking studies to identify structural determinants (e.g., chlorophenoxy orientation) affecting affinity .
Q. How can structural modifications to the piperidine ring enhance selectivity for specific biological targets?
- Design Approaches :
- Introduce sulfonyl or methoxy groups at the 4-position to modulate steric and electronic interactions .
- Replace the chlorophenoxy group with fluorinated analogs (e.g., 2,4-difluorophenyl) to improve blood-brain barrier penetration .
- Case Study :
- A diazepane analog of haloperidol (compound 13) showed improved multireceptor binding by elongating the piperidine ring .
Q. What experimental evidence supports or challenges the proposed metabolic pathways of 4-[(4-Chlorophenoxy)methyl]piperidine HCl?
- Data Contradictions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
